molecular formula C19H27ClN4O2 B15073967 ARS-853 intermediate

ARS-853 intermediate

Cat. No.: B15073967
M. Wt: 378.9 g/mol
InChI Key: CAWLMVFOLUPXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARS-853 intermediate is a selective covalent inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including lung, colorectal, and pancreatic cancers. This compound has shown promise in inhibiting the KRAS G12C mutation by binding to the mutant cysteine residue, thereby trapping the protein in its inactive state and preventing downstream oncogenic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARS-853 intermediate involves several key steps. Initially, the compound is synthesized through a series of chemical reactions that include nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

ARS-853 intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their biological activity and selectivity .

Scientific Research Applications

ARS-853 intermediate has a wide range of scientific research applications, including:

Mechanism of Action

ARS-853 intermediate exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch-II pocket of KRAS G12C, which is critical for its oncogenic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H27ClN4O2

Molecular Weight

378.9 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]ethanone

InChI

InChI=1S/C19H27ClN4O2/c1-19(2-3-19)14-8-16(17(25)9-15(14)20)22-12-18(26)24-6-4-23(5-7-24)13-10-21-11-13/h8-9,13,21-22,25H,2-7,10-12H2,1H3

InChI Key

CAWLMVFOLUPXFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CNC4

Origin of Product

United States

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